Niobium silicide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of niobium silicide involves mechanochemical methods, where high-energy ball milling and leaching are used to produce niobium silicide nanoparticles from Nb2O5, SiO2, and Mg powder mixtures. This process leads to the formation of NbSi2 and Nb5Si3 phases, with a final product consisting of 97 wt% NbSi2 and 3 wt% Nb5Si3 phases. The nanoparticles are coated with a SiO2 layer, with an average particle size of approximately 61 nm for the cores and an average thickness of 7.5 nm for the SiO2 layer (Ovalı, Ağaoğulları, & Öveçoğlu, 2019).

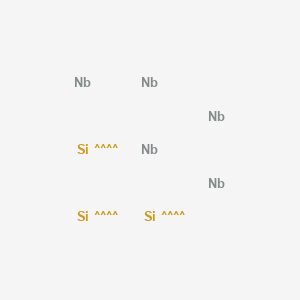

Molecular Structure Analysis

The structure of niobium silicide nanoparticles is characterized by the presence of NbSi2 and Nb5Si3 phases. The synthesis process affects the molecular structure, influencing the material's properties. Each nanoparticle's core is surrounded by a SiO2 layer, which can impact its reactivity and stability.

Chemical Reactions and Properties

Niobium silicide is involved in various chemical reactions, particularly in the context of its application as a catalyst. For instance, niobium metallocenes deposited onto mesoporous silica show excellent performance in the selective epoxidation of alkenes, using aqueous hydrogen peroxide as an oxidant. This indicates the potential chemical reactivity and the role of niobium silicide in catalytic processes (Gallo et al., 2013).

Wissenschaftliche Forschungsanwendungen

High-Temperature Capability

Niobium silicide-based in situ composites, with high Si content, show potential for higher temperature capabilities than Ni-base superalloys, which is crucial for applications in extreme environments. The differentiation between αNb5Si3 and βNb5Si3 phases is essential for understanding the solidification and stability of their microstructures at high temperatures (Zelenitsas & Tsakiropoulos, 2005).

Oxidation Resistance Coatings

Research efforts to improve the high-temperature oxidation resistance of niobium or commercial niobium alloys have led to the development of protective coatings using a pack cementation process for co-deposition of Si, Ti, Cr, and Fe. This innovation enhances the performance of niobium in demanding conditions (Vilasi et al., 1998).

Combustion Synthesis

Niobium silicides like Nb3Si, Nb5Si3, and NbSi2 in the Nb–Si system can be prepared by self-propagating high-temperature synthesis (SHS) from elemental powder compacts. This process is influential in determining combustion characteristics and product composition (Yeh & Chen, 2006).

Thermodynamic Modelling

Thermodynamic assessment of the Cr–Nb–Si system is crucial for developing niobium silicide-based composite materials, as it suggests alloy compositions and contributes to full thermodynamic descriptions of complex systems (Shao, 2005).

Improved Oxidation Resistance

Coating pure niobium with niobium silicide improves its oxidation resistance at high temperatures. The formation of an intermediate Nb5Si3 layer between the Nb substrate and the NbSi2 layer enhances oxidation resistance (Suzuki et al., 2002).

Protective Coatings

Aluminide and alumino-silicide composite coatings on niobium, developed using the halide-activated pack cementation technique, significantly improve its oxidation resistance. This highlights the stronger bonding of Si to Nb compared to Al (Majumdar et al., 2010).

Electrochemical Energy Storage

Nanostructured niobium-based oxides, including niobium silicides, have shown promise in applications for batteries, supercapacitors, and fuel cell technologies. Their high potential window and rich redox chemistry make them suitable for these advanced applications (Yan et al., 2016).

Heat Pipe Applications

Niobium alloys with protective silicide coatings have been demonstrated to be effective in high-temperature applications like rocket propulsion systems and gas turbine engines. This use showcases their reliability and efficiency in extreme conditions (Wojcik, 2008).

Safety And Hazards

Zukünftige Richtungen

The Nb-Si alloys are considered as an alternative to nickel heat-resistant alloys in the production of single-crystal blades of gas turbine engines . The development of materials for demanding industrial applications is essential . The future directions of research and development are discussed in the relevant papers .

Eigenschaften

InChI |

InChI=1S/5Nb.3Si | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJRXBWBYGDQAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si].[Si].[Si].[Nb].[Nb].[Nb].[Nb].[Nb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Nb5Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Niobium silicide | |

CAS RN |

39336-13-5 | |

| Record name | Niobium silicide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Niobium silicide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.